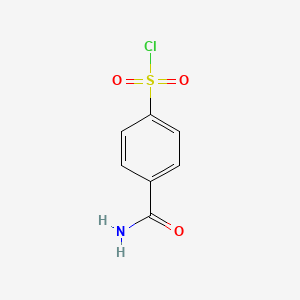4-(Chlorosulfonyl)benzamide
CAS No.: 885526-86-3
Cat. No.: VC3748326
Molecular Formula: C7H6ClNO3S
Molecular Weight: 219.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885526-86-3 |
|---|---|
| Molecular Formula | C7H6ClNO3S |
| Molecular Weight | 219.65 g/mol |
| IUPAC Name | 4-carbamoylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H6ClNO3S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) |
| Standard InChI Key | YWMSSKBMOFPBDM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)N)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
4-(Chlorosulfonyl)benzamide consists of a benzene ring substituted with a carboxamide group (-CONH₂) and a chlorosulfonyl group (-SO₂Cl) at the para position. This structure gives the compound unique chemical reactivity, particularly through the highly electrophilic chlorosulfonyl moiety.
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that define its behavior in various environments and reactions:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClNO₃S |
| Molecular Weight | 219.645 g/mol |
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 387.8±25.0 °C at 760 mmHg |
| Flash Point | 188.3±23.2 °C |
| Appearance | Solid (physical state) |
| Synonyms | 4-carbamoylbenzenesulfonyl chloride |
The chemical structure features a reactive chlorosulfonyl group that readily undergoes nucleophilic substitution reactions, particularly with amines, alcohols, and thiols. This reactivity makes the compound valuable as a synthetic intermediate in organic chemistry for introducing sulfonyl functionalities .
Structural Relationship with Similar Compounds
4-(Chlorosulfonyl)benzamide shares structural similarities with other para-substituted benzoic acid derivatives. Its structure can be compared to related compounds such as 4-(chlorosulfonyl)benzoic acid, which instead of an amide group contains a carboxylic acid function. Both compounds retain the highly reactive chlorosulfonyl group that defines much of their chemical behavior.
Synthesis Methods
The synthesis of 4-(Chlorosulfonyl)benzamide can be accomplished through several synthetic routes, drawing from procedures used for similar compounds.
Comparative Synthesis Analysis
The synthesis strategy for 4-(Chlorosulfonyl)benzamide would likely parallel methods used for 4-(chlorosulfonyl)benzoic acid, which involves chlorosulfonation of potassium sulfobenzoate using chlorosulfonic acid. The main synthetic challenge would be controlling the reactivity to maintain the integrity of the amide function during the chlorosulfonation step.
Chemical Reactivity and Applications
The chemical reactivity of 4-(Chlorosulfonyl)benzamide is primarily dictated by its chlorosulfonyl group, which shows high electrophilicity and undergoes nucleophilic substitution reactions.
Key Reactions
4-(Chlorosulfonyl)benzamide is expected to participate in several important reaction types:
-
Nucleophilic substitution reactions with amines to form sulfonamides
-
Reactions with alcohols to form sulfonate esters
-
Reactions with thiols to form thiosulfonates
-
Potential use as a cross-linking agent due to its bifunctional nature
These reactions make 4-(Chlorosulfonyl)benzamide valuable as a synthetic intermediate in preparing more complex molecular structures .
Applications in Medicinal Chemistry
While research specific to 4-(Chlorosulfonyl)benzamide is limited, related benzamide sulfonamide derivatives have shown promising biological activities. Structurally similar compounds have been investigated as:
-
Enzyme inhibitors, particularly of carbonic anhydrase (CA)
-
Potential candidates for anti-infective agents targeting pathogens
-
Compounds with applications in glaucoma treatment, neuropathic pain management, and anticancer therapy
For example, benzamides incorporating 4-sulfamoyl moieties have been reported to inhibit human carbonic anhydrase isoforms hCA II, VII, and IX in the nanomolar range, showing potential therapeutic applications .
| Carbonic Anhydrase Isoform | Inhibition Range for Related Compounds |
|---|---|
| hCA I | 5.3–334 nM |
| hCA II, VII, IX | Low nanomolar to subnanomolar |
| Bacterial CAs (e.g., Vibrio cholerae) | Micromolar range |
| Fungal CAs (e.g., Malassezia globosa) | Micromolar range |
These findings with structurally related compounds suggest that 4-(Chlorosulfonyl)benzamide derivatives could potentially exhibit similar biological properties, making them candidates for further investigation in medicinal chemistry .
| Hazard Type | Description | Precautions |
|---|---|---|
| Inhalation | Harmful if inhaled | Use in well-ventilated areas, respiratory protection |
| Skin Contact | Harmful in contact with skin | Wear appropriate gloves and protective clothing |
| Ingestion | Harmful if swallowed | Follow standard laboratory safety practices |
| Reactivity | Reacts with water, amines, alcohols | Store in dry conditions, handle under inert atmosphere |
The compound's chlorosulfonyl group is moisture-sensitive and can undergo hydrolysis, releasing hydrogen chloride. This necessitates storage under dry, inert conditions .
First Aid Measures
Standard first aid protocols for chemical exposure apply:
-
Skin contact: Wash immediately with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes
-
Eye contact: Flush eyes with water for at least 15 minutes, separating eyelids with fingers
-
Inhalation: Move to fresh air; seek medical attention for severe cases
-
Ingestion: Rinse mouth thoroughly with water; seek immediate medical attention
Comparative Analysis with Related Compounds
Understanding 4-(Chlorosulfonyl)benzamide within the context of related compounds provides valuable insights into its potential properties and applications.
Comparison with 4-(Chlorosulfonyl)benzoic Acid
Both compounds share the chlorosulfonyl functionality but differ in the para substituent:
| Property | 4-(Chlorosulfonyl)benzamide | 4-(Chlorosulfonyl)benzoic Acid |
|---|---|---|
| Molecular Formula | C₇H₆ClNO₃S | C₇H₅ClO₄S |
| Molecular Weight | 219.645 g/mol | 220.63 g/mol |
| Functional Group | Amide (-CONH₂) | Carboxylic acid (-COOH) |
| Solubility Profile | Expected lower water solubility | Moderate water solubility due to carboxylic group |
| Primary Reactivity | Chlorosulfonyl and amide groups | Chlorosulfonyl and carboxylic acid groups |
The presence of the amide group in 4-(Chlorosulfonyl)benzamide versus the carboxylic acid in 4-(Chlorosulfonyl)benzoic acid would likely influence reactivity patterns, solubility profiles, and potential biological interactions .
Relationship to Sulfonamide Derivatives
When the chlorosulfonyl group of 4-(Chlorosulfonyl)benzamide undergoes substitution with amines, the resulting sulfonamides may exhibit properties similar to documented benzamide-4-sulfonamide compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume